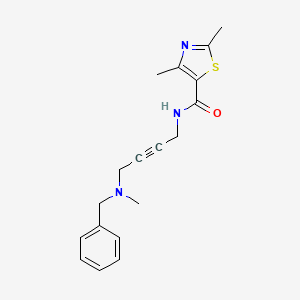

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a synthetic compound with potential applications in various fields, including medicinal chemistry, biology, and industrial research. This compound is characterized by its unique chemical structure, which includes a thiazole ring, a carboxamide group, and a but-2-yn-1-yl chain substituted with a benzyl(methyl)amino group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone.

Introduction of the But-2-yn-1-yl Chain: The but-2-yn-1-yl chain can be introduced via a Sonogashira coupling reaction between an alkyne and an aryl or vinyl halide.

Attachment of the Benzyl(methyl)amino Group: The benzyl(methyl)amino group can be attached through a nucleophilic substitution reaction using a suitable benzyl halide and a secondary amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions (e.g., temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Functional Group Reactivity Analysis

The compound contains three key reactive regions:

-

Thiazole-5-carboxamide core

-

Propargylamine (but-2-yn-1-yl) backbone

-

Benzyl(methyl)amino substituent

a) Oxidation of Propargylamine

The terminal alkyne in the propargylamine moiety is susceptible to oxidation, potentially forming:

-

Ketone : Via hydration (acidic conditions) → α,β-unsaturated carbonyl intermediate

-

Diyne : Under oxidative coupling conditions (e.g., Glaser–Hay coupling)

b) Reduction of Carboxamide

Selective reduction of the carboxamide to an amine is achievable using:

-

LiAlH4 (strong reducing agent) → Primary amine

Nucleophilic Substitution

The benzyl(methyl)amino group can undergo nucleophilic displacement under SN2 conditions:

| Reagent | Product | Conditions |

|---|---|---|

| Alkyl halides (R-X) | Quaternary ammonium salts | Polar aprotic solvents (DMF, DMSO) |

| Aryl boronic acids | Cross-coupled aryl derivatives | Pd/Cu catalysis |

Thiazole Ring Modifications

The 2,4-dimethylthiazole core participates in regioselective reactions:

| Reaction Type | Site | Example | Reference |

|---|---|---|---|

| Electrophilic bromination | C-5 position | Br2 in acetic acid → 5-bromo derivative | |

| Methyl group oxidation | C-4 methyl | KMnO4 → carboxylic acid |

Stability and Degradation Pathways

-

Thermal decomposition : Above 200°C, the thiazole ring undergoes ring-opening to form HCN and sulfur-containing byproducts.

-

Photodegradation : UV exposure leads to C≡C bond cleavage in the propargylamine chain .

Key Research Findings

Aplicaciones Científicas De Investigación

The biological activity of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating various biochemical pathways.

Enzyme Inhibition

Research indicates that compounds with thiazole moieties often exhibit enzyme inhibition properties. For instance, studies have shown that thiazole derivatives can act as inhibitors for various enzymes, which could be applicable to this compound as well. This compound's structure allows it to potentially inhibit key enzymes involved in metabolic pathways or signal transduction processes .

Anticancer Properties

Thiazole-containing compounds have been extensively studied for their anticancer properties. Case studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Studies on Anticancer Activity

- Cell Line Studies : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is often linked to the induction of oxidative stress and disruption of mitochondrial function .

- Animal Models : Animal studies have further confirmed the anticancer potential of thiazole derivatives. For example, compounds with similar structures have been shown to reduce tumor size in xenograft models by inhibiting angiogenesis and inducing apoptosis .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. The ability of this compound to inhibit bacterial growth has been a subject of investigation.

Antibacterial Studies

Recent studies have highlighted the effectiveness of thiazole compounds against a range of bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

Pharmacological Applications

The pharmacological implications of this compound extend into several therapeutic areas.

Neurological Applications

Research has indicated potential applications in treating neurological disorders due to their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties . For instance, thiazole derivatives have been investigated for their efficacy in models of epilepsy.

Anti-inflammatory Properties

Thiazoles are also being studied for their anti-inflammatory effects, which could be beneficial in treating conditions such as arthritis or inflammatory bowel disease . The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for further research in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methoxyphenyl)acetamide

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(N-methylmethylsulfonamido)acetamide

- N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide

Uniqueness

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Actividad Biológica

N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2,4-dimethylthiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a but-2-yn-1-yl chain, and a benzyl(methyl)amino substituent. The synthesis typically involves multi-step organic reactions:

- Formation of Thiazole Ring : Synthesized through cyclization reactions using thioamide and α-haloketone.

- Introduction of But-2-yn-1-yl Chain : Achieved via Sonogashira coupling between an alkyne and an aryl halide.

- Attachment of Benzyl(methyl)amino Group : Conducted through nucleophilic substitution with benzyl halides and secondary amines.

This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and receptor functions via:

- Hydrogen Bonding : Facilitates interaction with target proteins.

- π-Staking Interactions : Enhances binding affinity to biomolecules.

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases, including:

- Cancer : Preliminary studies suggest potential anti-cancer properties, particularly against non-small cell lung adenocarcinoma A549 cells and breast adenocarcinoma MDA-MB-231 cells .

- Diabetes : Similar compounds have shown protective effects against endoplasmic reticulum stress in pancreatic β-cells, indicating relevance in diabetes research.

Data Table of Biological Activities

| Biological Activity | Target Cells/Conditions | Effect Observed |

|---|---|---|

| Cytotoxicity | Non-small cell lung carcinoma (A549) | Inhibition of cell growth |

| Cytotoxicity | Breast adenocarcinoma (MDA-MB-231) | Inhibition of cell growth |

| Protective effect | Pancreatic β-cells | Mitigation of ER stress |

Case Studies

- Study on Anti-Cancer Activity :

- Diabetes Research Implications :

- Research highlighted the compound's structural analogs showing protective effects against cellular dysfunction induced by stressors relevant to diabetes, suggesting a pathway for therapeutic development.

Propiedades

IUPAC Name |

N-[4-[benzyl(methyl)amino]but-2-ynyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3OS/c1-14-17(23-15(2)20-14)18(22)19-11-7-8-12-21(3)13-16-9-5-4-6-10-16/h4-6,9-10H,11-13H2,1-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOMHRPFFWOSILO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)NCC#CCN(C)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.